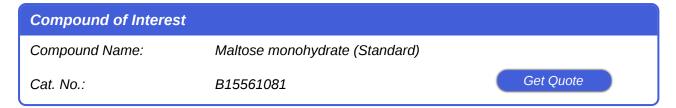


# A Deep Dive into the Physical Characteristics of Analytical Grade Maltose Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of analytical grade maltose monohydrate, a disaccharide of critical importance in various scientific and pharmaceutical applications. This document collates essential data into a structured format, outlines the principles of key analytical methodologies, and presents a logical workflow for quality control assessment.

## **Core Physicochemical Properties**

Analytical grade maltose monohydrate is a high-purity carbohydrate used as a nutrient in cell culture media, a sweetener and nutrient in pharmaceutical formulations, and as a standard for analytical assays.[1][2] Its physical properties are crucial for ensuring consistency, stability, and performance in these applications.

Maltose is a disaccharide composed of two  $\alpha$ -D-glucose units linked by an  $\alpha(1 \rightarrow 4)$  glycosidic bond.[1] As a reducing sugar, it possesses a hemiacetal function, allowing it to undergo mutarotation in aqueous solutions, where the  $\alpha$  and  $\beta$  anomeric forms exist in equilibrium.[3]

#### **General and Structural Data**



| Property          | Value  | References |
|-------------------|--|------------|
| Chemical Name     | 4-O-α-D-Glucopyranosyl-D-<br>glucose monohydrate     | [1][4]     |
| Synonyms          | D-(+)-Maltose monohydrate,<br>Malt sugar, Maltobiose | [1]        |
| CAS Number        | 6363-53-7  | [1][4]     |
| Molecular Formula | C12H22O11·H2O  | [1][4]     |
| Molecular Weight  | 360.31 g/mol   | [4][5][6]  |
| Appearance        | White crystalline powder or crystals.[3][7]          | [3][7]     |

Thermodynamic and Solubility Data

| Property              | Value   | References      |
|-----------------------|---|-----------------|
| Melting Point         | 102-103 °C.[1][3] Other<br>sources report ranges of 119-<br>121 °C and 160-165 °C, which<br>may refer to anhydrous forms<br>or different measurement<br>conditions.[2][7] | [1][2][3][7]    |
| Solubility in Water   | 1.080 g/mL (at 20 °C).[3]<br>Soluble at 50 mg/mL.[1][2]<br>Another source indicates a<br>solubility of 470.2 g/L.[8]  | [1][2][3][8]    |
| Solubility in Ethanol | Slightly soluble to insoluble.[9] [10] Solubility decreases as the ethanol mass fraction in water-ethanol mixtures increases.[11][12]                                     | [9][10][11][12] |
| Density               | 1.54 g/cm <sup>3</sup>  | [3]             |



**Optical and Purity Specifications** 

| Property                             | -<br>Value  | References       |
|--------------------------------------|---|------------------|
| Specific Rotation [α]D <sup>20</sup> | Ranges from +127° to +139° are commonly cited, with specific values such as +130.4° $\pm$ 1.3° (c=4 in H <sub>2</sub> O) and +140.7° (c=10 in H <sub>2</sub> O).[1] [3][7][8][13] | [1][3][7][8][13] |
| pH (aqueous solution)                | Typically between 4.0 and 6.5 for a 50 g/L solution at 20 °C. [5][8][14]  | [5][8][14]       |
| Water Content (Karl Fischer)         | Typically specified between 4.5% and 6.5%.[7][13]   | [7][13]          |
| Purity (HPLC)                        | ≥98%  | [8]              |
| Glucose Impurity                     | ≤0.5%   | [7][8]           |
| Sulphated Ash                        | ≤0.1%   | [7][8]           |

## **Experimental Protocols for Characterization**

The following sections outline the fundamental principles of the experimental methods used to determine the key physical characteristics of analytical grade maltose monohydrate.

#### **Determination of Melting Point**

Methodology: The melting point is determined using a capillary melting point apparatus. A small, finely powdered sample of maltose monohydrate is packed into a capillary tube and heated at a controlled rate. The temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded as the melting point.

### **Solubility Assessment**

Methodology: The solubility is determined by adding a known mass of maltose monohydrate to a known volume of solvent (e.g., water, ethanol) at a specific temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solute in the saturated



solution is then measured, often gravimetrically after solvent evaporation or through chromatographic techniques.

#### **Measurement of Specific Rotation**

Methodology: Specific rotation is measured using a polarimeter. A solution of maltose monohydrate of a known concentration is prepared in a specified solvent (typically water). This solution is placed in a polarimeter tube of a defined path length. Plane-polarized light is passed through the solution, and the angle of rotation is measured. The specific rotation is then calculated using the formula:  $[\alpha] = \alpha / (I * c)$ , where  $\alpha$  is the observed rotation, I is the path length, and c is the concentration.

### **Water Content by Karl Fischer Titration**

Methodology: This method is a highly specific and precise technique for determining water content. A known amount of the maltose monohydrate sample is dissolved in a suitable solvent (e.g., methanol) and titrated with a Karl Fischer reagent, which reacts stoichiometrically with water. The endpoint of the titration is detected potentiometrically, and the amount of water in the sample is calculated based on the volume of titrant consumed.

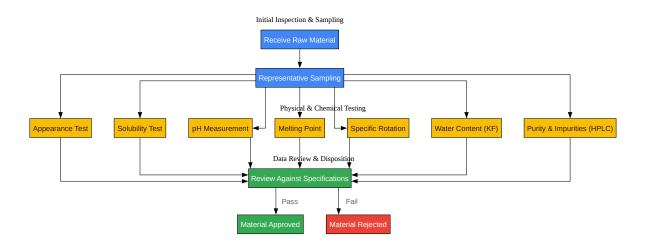
### **Purity and Impurity Profiling by HPLC**

Methodology: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of maltose monohydrate and to quantify impurities such as glucose. A sample solution is injected into an HPLC system equipped with a suitable column (e.g., an amino-bonded silica column).[14] A mobile phase, such as an acetonitrile-water mixture, is used to separate the components of the sample.[14] A differential refractive index detector is commonly employed for detection.[14] The purity is calculated by comparing the peak area of maltose to the total area of all peaks in the chromatogram.

## **Visualization of Quality Control Workflow**

The following diagram illustrates a typical workflow for the quality control testing of incoming analytical grade maltose monohydrate.





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Caption: Quality control workflow for analytical grade maltose monohydrate.

This guide provides a foundational understanding of the physical characteristics of analytical grade maltose monohydrate. For specific applications, it is always recommended to refer to the certificate of analysis provided by the supplier for lot-specific data.

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